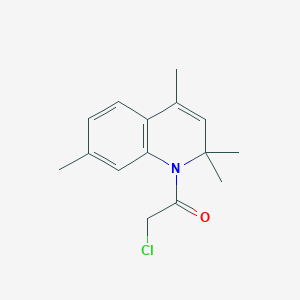

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUBLVBZSKFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389759 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28745-09-7 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis and characterization of a novel quinoline derivative, 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone. This compound, featuring a reactive chloroacetyl group, is a promising intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions, potentially leading to new therapeutic agents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step protocol for the synthesis of the title compound, an in-depth analysis of its characterization using modern spectroscopic techniques, and a discussion of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is logically approached through a two-step process. The first step involves the synthesis of the dihydroquinoline precursor, 2,2,4,7-tetramethyl-1,2-dihydroquinoline, via a modified Skraup synthesis. This is followed by the N-acylation of the dihydroquinoline with chloroacetyl chloride.

Part 1: Synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline

The formation of the 2,2,4,7-tetramethyl-1,2-dihydroquinoline core is achieved through the acid-catalyzed condensation of m-toluidine with acetone.[6][7][8][9] This reaction is a variation of the Doebner-von Miller reaction, a classic method for synthesizing quinolines.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine and a suitable acid catalyst, such as p-toluenesulfonic acid monohydrate.[10]

-

Reagent Addition: While stirring, slowly add an excess of acetone to the mixture. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

m-Toluidine: The choice of m-toluidine as the starting material provides the 7-methyl substituent on the final quinoline ring.

-

Acetone: Acetone serves as the source for the gem-dimethyl group at the 2-position and the methyl group at the 4-position of the dihydroquinoline ring. An excess of acetone is used to drive the reaction towards product formation.

-

Acid Catalyst: The acid catalyst is crucial for promoting the condensation and cyclization steps of the reaction mechanism. p-Toluenesulfonic acid is a common choice due to its effectiveness and ease of handling.[10]

Part 2: Synthesis of this compound

The second step involves the N-acylation of the synthesized 2,2,4,7-tetramethyl-1,2-dihydroquinoline with chloroacetyl chloride in the presence of a base.[4][11]

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified 2,2,4,7-tetramethyl-1,2-dihydroquinoline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid produced during the reaction.

-

Acylating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in the same solvent to the stirred mixture via the addition funnel. The reaction is highly exothermic and the temperature should be maintained at or below 5 °C during the addition.

-

Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Chloroacetyl Chloride: This reagent provides the chloroacetyl moiety that is attached to the nitrogen atom of the dihydroquinoline ring. Its high reactivity makes it an effective acylating agent.

-

Triethylamine: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

Aprotic Solvent: A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Low Temperature: The reaction is performed at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.

Safety Precautions:

Chloroacetyl chloride is a highly corrosive, lachrymatory, and toxic substance.[12][13][14][15][16] It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of similar structures.[17][18][19][20]

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the methylene protons of the chloroacetyl group, and singlets for the four methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon of the chloroacetyl group, aromatic carbons, and the carbons of the four methyl groups.[2] |

| FTIR | A strong absorption band for the amide carbonyl (C=O) stretching vibration, C-H stretching and bending vibrations, and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene ring of the quinoline moiety will appear in the downfield region (typically 6.5-8.0 ppm). The singlet for the two protons of the -CH₂Cl group will likely be observed around 4.0-4.5 ppm. The four methyl groups will each give rise to a singlet in the upfield region of the spectrum.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the -CH₂Cl group will appear around 40-50 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the methyl carbons will be found in the upfield region.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong band in the region of 1650-1680 cm⁻¹ will correspond to the stretching vibration of the amide carbonyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.[20]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. The provided protocols, along with the rationale behind the experimental choices and the predicted analytical data, offer a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The title compound, with its reactive handle, holds significant potential as a versatile building block for the development of novel quinoline-based compounds with potential therapeutic applications. Adherence to the outlined safety precautions is paramount when handling the hazardous reagents involved in this synthesis.

References

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

ChemTrack.org. (n.d.). Safety Guideline. [Link]

- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5641-5645.

-

ResearchGate. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

- Google Patents. (1982). US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline.

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

- Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-12.

-

Iraqi Journal of Science. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

-

PubMed. (1989). 13C and 15N Nuclear Magnetic Resonance Evidence of the Ionization State of Substrates Bound to Bovine Dihydrofolate Reductase. [Link]

-

SciELO. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

PubMed. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]

-

ResearchGate. (2001). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. [Link]

-

CyberLeninka. (n.d.). STUDY OF THE BIOLOGICAL ACTIVITY OF 2-CHLORO-N-TOLYLACETAMIDE AND N-(TOLYL)-Α-PICOLINAMIDES OBTAINED BY N-ACYLATE OF TOLUIDINE ISOMERS WITH CHLOROACETYL CHLORIDE AND PICOLINE ACID IN THE PASS ONLINE PROGRAM. [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

National Institutes of Health. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184). [Link]

-

PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]

-

Bentham Science. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. scielo.br [scielo.br]

- 3. 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 9. US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. kscl.co.in [kscl.co.in]

- 15. chemtrack.org [chemtrack.org]

- 16. mdpi.com [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

- 18. researchgate.net [researchgate.net]

- 19. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 20. 13C and 15N nuclear magnetic resonance evidence of the ionization state of substrates bound to bovine dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Executive Summary

This document provides a preliminary technical assessment of the novel compound, 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone. Initial database inquiries reveal that this molecule is not extensively characterized in publicly available scientific literature, suggesting its status as a new chemical entity. This guide is structured to serve as a foundational resource for researchers initiating studies on this compound. It outlines the known identifiers, proposes a logical synthetic pathway, details the requisite experimental protocols for comprehensive physicochemical characterization, and discusses potential applications based on analogous structures. The methodologies described herein are grounded in established principles of chemical analysis and are designed to generate the robust data required for drug discovery and development pipelines.

Compound Identification

Prior to extensive characterization, confirming the fundamental properties of a novel compound is critical. The following identifiers have been collated from chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(2,2,4,7-tetramethyl-1,2-dihydroquinolin-1-yl)ethanone | Inferred |

| CAS Number | 28745-09-7 | [1] |

| Molecular Formula | C15H18ClNO | [1] |

| Molecular Weight | 263.76 g/mol | [1] |

| Purity | >95% (as per supplier) | [1] |

Proposed Synthesis Pathway

The synthesis of the title compound likely proceeds via the acylation of a substituted dihydroquinoline precursor. This approach is a standard and reliable method for forming N-acyl derivatives. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline

The precursor, 2,2,4,7-tetramethyl-1,2-dihydroquinoline (CAS 1810-62-4)[2][3], can be synthesized via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of p-toluidine with acetone. The presence of four methyl groups enhances lipophilicity and influences steric interactions, which can be a key factor in its subsequent reactivity and biological interactions.[4][5]

Step 2: N-Acylation to Yield the Final Compound

The final product is formed by the N-acylation of the dihydroquinoline precursor with 2-chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.

DOT Script for Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Physicochemical Characterization: A Methodological Guide

Accurate determination of physicochemical properties is fundamental to understanding a compound's behavior, from reaction kinetics to pharmacokinetics. The following section details the standard, self-validating experimental protocols required for full characterization.

Melting Point Determination

Causality: The melting point is a primary indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range indicates the presence of impurities.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

-

The experiment is repeated three times, and the mean value is reported.

Solubility Assessment

Causality: Solubility in both aqueous and organic solvents is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. The chloroacetyl group and tetramethyl-dihydroquinoline core suggest moderate lipophilicity.

Protocol (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table of Solvents for Assessment:

| Solvent System | Purpose |

| Purified Water | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Physiological pH relevance. |

| Dimethyl Sulfoxide (DMSO) | Common stock solution solvent. |

| Ethanol | Formulation excipient relevance. |

Spectroscopic Analysis

Causality: Spectroscopic techniques provide unambiguous structural confirmation and are essential for quality control.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will elucidate the precise arrangement of atoms and confirm the connectivity of the tetramethyl-dihydroquinoline core and the chloroacetyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight (263.76 g/mol ) and isotopic distribution pattern characteristic of a monochlorinated compound.[1] Fragmentation patterns can further validate the structure.

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, notably the amide carbonyl (C=O) stretch, which is expected in the 1650-1690 cm⁻¹ region.

DOT Script for Characterization Workflow

Caption: Standard workflow for physicochemical characterization.

Potential Applications and Further Research

While no biological data for the title compound exists, the dihydroquinoline framework is a known pharmacophore. Derivatives are recognized for a range of activities, including antioxidant and anti-inflammatory properties.[4][5] The introduction of a reactive chloroacetyl group provides a handle for further chemical modification, making this compound a potentially valuable intermediate for synthesizing more complex molecules.

Recommended Areas for Investigation:

-

Antioxidant Assays: Evaluate the compound's ability to scavenge free radicals, a known property of some dihydroquinolines.

-

Cytotoxicity Screening: Assess activity against various cancer cell lines. The chloroacetyl group is an electrophilic moiety that can potentially alkylate biological nucleophiles.

-

Derivative Synthesis: Utilize the reactive chlorine atom to synthesize a library of derivatives with varied functional groups to explore structure-activity relationships (SAR).

Conclusion

This compound represents a novel chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide provides the foundational framework for its synthesis and a comprehensive, robust plan for its full physicochemical characterization. The structured methodologies outlined will ensure the generation of high-quality, reliable data essential for advancing this compound through the research and development process.

References

-

Molbase. (n.d.). 2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone CAS number and structure

An In-Depth Technical Guide to 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate. The document details its chemical identity, structural features, and physicochemical properties. The core of this guide focuses on the scientific rationale for its utility, highlighting the strategic combination of a biologically significant quinoline scaffold with a reactive α-chloroacetyl functional group. A proposed, field-proven synthesis protocol is provided, explaining the causality behind the experimental design. This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in medicinal chemistry and the synthesis of novel heterocyclic compounds.

Chemical Identity and Physicochemical Properties

This compound is a derivative of tetramethylquinoline, characterized by the attachment of a chloroacetyl group to the nitrogen atom of the heterocyclic ring. This structural feature makes it a valuable bifunctional molecule for further chemical transformations.

-

Chemical Name: 2-chloro-1-(2,2,4,7-tetramethyl-1,2-dihydroquinolin-1-yl)ethanone

-

CAS Number: 28745-09-7[1]

-

Synonyms: 2-CHLORO-1-(2,2,4,7-TETRAMETHYL-2H-QUINOLIN-1-YL)-ETHANONE[1]

Molecular Structure

The molecule consists of a 1,2-dihydroquinoline ring system. The quinoline core is substituted with four methyl groups at positions 2, 2, 4, and 7. The nitrogen atom at position 1 is acylated with a 2-chloroacetyl group (-C(O)CH₂Cl).

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for the compound, compiled from chemical supplier information.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ClNO | [1] |

| Molecular Weight | 263.76 g/mol | [1] |

| Purity | ≥95% (typical) | [1] |

| Appearance | Not specified (often off-white to yellow solid) | |

| Storage Conditions | Room Temperature (RT) | [1] |

Scientific Rationale and Applications in Drug Discovery

The utility of this compound in a research and drug development context stems from two core features: the quinoline scaffold and the reactive α-chloroacetyl group.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to interact with a wide variety of biological targets. Compounds incorporating the quinoline nucleus have demonstrated a vast range of pharmacological activities, including:

-

Anticancer[3]

-

Antiviral (including anti-HIV and against SARS-CoV-2 proteases)[2][4]

-

Antimalarial and antibacterial[2]

-

Anti-inflammatory[2]

The tetramethyl substitution pattern on the dihydroquinoline ring provides steric bulk and lipophilicity, which can be fine-tuned to optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME) in derivative compounds.

The α-Chloroacetyl Group: A Versatile Electrophilic Handle

The 2-chloro-1-ethanone moiety is a potent electrophilic building block, often referred to as an α-haloketone. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the chloride a good leaving group for nucleophilic substitution reactions.[5]

This reactivity is the cornerstone of its application as a synthetic intermediate. It allows for the facile construction of more complex heterocyclic systems through cyclocondensation reactions. For instance, α-haloketones are classical starting materials in:

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide (like thiourea) to form aminothiazole rings.[5]

-

Imidazole Synthesis: Reaction with amidines to generate substituted imidazole scaffolds.[5]

-

Oxazole Synthesis: Reaction with primary amides to produce oxazoles.[5]

By using this compound, drug discovery programs can rapidly generate libraries of novel quinoline-fused or quinoline-substituted heterocycles for biological screening.[6]

Proposed Synthesis Protocol: N-Acylation of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline

Expertise & Causality in Method Selection

Causality:

-

Choice of Reagent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient conversion.

-

Choice of Solvent: An aprotic solvent like dichloromethane (DCM) is selected to prevent reaction with the acyl chloride.[7]

-

Use of a Base: A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and minimize potential side reactions.

Experimental Workflow Diagram

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Screening of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Abstract

The discovery of novel therapeutic agents is a complex, multi-stage process where early, data-driven decisions are paramount to success. This technical guide outlines a comprehensive, logically structured framework for the preliminary in vitro screening of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone, a novel compound featuring a substituted quinoline scaffold. Quinoline derivatives have historically demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a privileged scaffold in medicinal chemistry.[1][2][3][4] This document provides not only step-by-step protocols for essential assays but also delves into the scientific rationale behind the screening cascade, from initial physicochemical characterization to primary biological activity and early safety profiling. The objective is to efficiently identify potential therapeutic value while simultaneously flagging liabilities, thereby enabling a robust " go/no-go " decision for further development.[5] This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and efficient evaluation of new chemical entities.

Foundational Assessment: Physicochemical & In Silico Profiling

Before committing significant resources to cell-based assays, a foundational understanding of the compound's intrinsic properties is essential. These initial steps predict its "drug-likeness" and ensure the reliability of subsequent biological data.

Kinetic Aqueous Solubility

Causality: A compound's aqueous solubility is a critical determinant of its biological utility. Poor solubility can lead to inaccurate results in in vitro assays due to precipitation and can be a major hurdle for formulation and bioavailability in later stages.[6] A kinetic solubility assay provides a rapid assessment of this parameter, making it ideal for early screening.[6] We employ a turbidimetric method, which measures the concentration at which the compound begins to precipitate from a solution, providing a practical measure of its solubility limit under assay conditions.

Experimental Protocol: Turbidimetric Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each dilution to a 96-well plate containing a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations with a consistent, low percentage of DMSO.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Turbidity Reading: Measure the absorbance (optical density) at a wavelength of 620 nm using a plate reader. The lowest concentration showing a significant increase in absorbance above the baseline is determined as the kinetic solubility.

In Silico ‘Drug-Likeness’ Evaluation: Lipinski's Rule of Five

Causality: Lipinski's Rule of Five provides a set of guidelines to evaluate whether a chemical compound possesses physical and chemical properties that would make it a likely orally active drug in humans.[7][8] While not a rigid law, it serves as an excellent filter to identify compounds that may have problems with absorption or permeation.[9] Violating more than one rule suggests a higher probability of poor pharmacokinetic properties.[7][10][11]

Data Presentation: Lipinski's Rule of Five Analysis

| Property | Rule | Calculated Value* | Compliance |

| Molecular Weight (MW) | < 500 Da | 277.78 Da | Yes |

| LogP (Octanol-Water Partition) | ≤ 5 | 3.85 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 (N, O) | Yes |

Note: Values are calculated based on the chemical structure of this compound and may vary slightly depending on the software used.

Interpretation: The compound demonstrates full compliance with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for potential development as an orally administered drug.

The Screening Cascade: A Strategic Workflow

The preliminary screening process is designed as a cascade, where data from each stage informs the next. This approach maximizes efficiency by deprioritizing unpromising compounds early. The overall workflow integrates foundational checks, primary activity screens, and critical safety assessments.

Caption: The Preliminary Screening Workflow.

Primary Biological Activity Profiling

This phase aims to identify potential therapeutic applications based on the known activities of the quinoline chemical class.

Antiproliferative and Cytotoxicity Screening

Causality: Many quinoline-based compounds exhibit potent anticancer properties.[4] Therefore, a primary screen for antiproliferative activity against a panel of human cancer cell lines is a logical starting point.[5] The XTT assay is selected for this purpose. It is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, a process that can be quantified spectrophotometrically.[12] This method is preferred over the older MTT assay as it eliminates the need for a formazan solubilization step, thus simplifying the procedure and reducing potential errors.

Caption: Workflow for the XTT Cytotoxicity Assay.

Experimental Protocol: XTT Assay

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A dilution series of the test compound is prepared. The cell culture medium is replaced with fresh medium containing the compound at various concentrations (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for an additional 48 to 72 hours.

-

XTT Reagent Addition: The XTT labeling mixture is prepared according to the manufacturer's instructions and added to each well.

-

Color Development: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of XTT to formazan.

-

Data Acquisition: The absorbance of the formazan product is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| HCT116 | Colon Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 12.1 |

| Doxorubicin (Control) | - | 0.2 |

Antimicrobial Activity Screening

Causality: The quinoline ring is a core component of several successful antibacterial agents (e.g., fluoroquinolones).[3] A two-tiered approach is employed for antimicrobial screening. First, the agar disk diffusion method provides a rapid, qualitative assessment of activity against a panel of representative bacteria.[13][14] If zones of inhibition are observed, a more quantitative broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[15]

Experimental Protocol: Agar Disk Diffusion

-

Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) onto a disk. A vehicle control (DMSO) and a positive control (e.g., Ciprofloxacin) disk are also applied.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[16]

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Hypothetical Antimicrobial Activity

| Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) |

| S. aureus (Gram +) | 14 | 32 |

| E. coli (Gram -) | 7 | >128 |

| Ciprofloxacin (Control) | 30 | 0.5 |

Early Stage Safety & Toxicology Assessment

Causality: Identifying potential safety liabilities early is a cornerstone of modern drug discovery, preventing costly failures in later development stages. Genotoxicity and cardiotoxicity are two of the most significant hurdles.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce mutations in DNA.[17][18] A positive result indicates the chemical may act as a carcinogen.[19] The assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it).[20] The test measures the rate at which the compound causes a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[20] The test is performed with and without a liver enzyme extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[21]

Experimental Protocol: Ames Test (Miniaturized Screen)

-

Strain Selection: Use S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without rat liver S9 fraction.

-

Exposure: In a microplate format, expose the bacterial strains to a range of concentrations of the test compound. Include a vehicle control (DMSO) and a known mutagen as a positive control (e.g., 2-nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9).

-

Plating: Mix the bacteria, test compound, and a trace amount of histidine with molten top agar and pour it onto minimal glucose agar plates. The trace histidine allows for a few cell divisions, which is necessary for mutations to occur.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated and can now grow) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the vehicle control.

Data Presentation: Hypothetical Ames Test Results

| Strain | S9 Activation | Result | Fold Increase over Control |

| TA98 | - | Negative | 1.2x |

| TA98 | + | Negative | 1.5x |

| TA100 | - | Negative | 1.1x |

| TA100 | + | Negative | 0.9x |

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[22][23] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical safety screen.[24] Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure hERG channel inhibition and determine an IC50 value.[22]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch).

-

Compound Application: A whole-cell voltage clamp configuration is established. After obtaining a stable baseline hERG current, the test compound is applied at increasing concentrations.

-

Data Acquisition: The hERG tail current is measured at each concentration.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a suitable model.

Data Presentation: Hypothetical hERG Inhibition Data

| Assay | Endpoint | Result |

| Automated Patch-Clamp | hERG IC50 | > 30 µM |

Data Synthesis and Go/No-Go Decision Framework

The final step is to integrate all generated data into a cohesive profile to make an informed decision. This involves weighing the compound's potential efficacy against its liabilities.

Decision Matrix: Summary of Preliminary Screening

| Parameter | Result | Implication / Recommendation |

| Physicochemical | ||

| Aqueous Solubility | ~50 µg/mL | Acceptable for in vitro assays; may require formulation for in vivo. |

| Lipinski's Rule | 0 Violations | Favorable drug-like properties. |

| Biological Activity | ||

| Cytotoxicity (IC50) | 5-12 µM | Moderate antiproliferative activity. A potential starting point for optimization. |

| Antimicrobial (MIC) | >32 µg/mL | Weak to no significant antimicrobial activity. Not a priority for this indication. |

| Safety Profile | ||

| Ames Test | Negative | No evidence of mutagenicity. Clears a major safety hurdle. |

| hERG Inhibition (IC50) | > 30 µM | Low risk of cardiotoxicity. A therapeutic window >30x the cytotoxic IC50 is generally considered safe. |

Overall Recommendation: GO (with optimization)

Expert Interpretation: this compound presents a promising profile as a starting point for an anticancer drug discovery program. It demonstrates moderate, single-digit micromolar antiproliferative activity against colon cancer cells and possesses a clean early safety profile, with no mutagenicity detected in the Ames test and a low risk of cardiotoxicity based on the hERG assay. While its aqueous solubility is only moderate, it is sufficient for further in vitro work. The primary directive for a medicinal chemistry team would be to initiate a lead optimization campaign aimed at enhancing the antiproliferative potency while maintaining the excellent safety and physicochemical properties of this scaffold.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

Wikipedia. Ames test. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Marella, A., Ali, M. R., Alam, M. T., et al. Biological activities of quinoline derivatives. PubMed. [Link]

-

Masimirembwa, C. M., & Bredberg, U. (2003). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed. [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Fall meeting of the Swedish Academy of Pharmaceutical Sciences. [Link]

-

ResearchGate. ADME Profiling in Drug Discovery and Development: An Overview. [Link]

-

SCFBio. Lipinski Rule of Five. [Link]

-

ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

Mayrhofer, S., Domig, K. J., Mair, C., & Kneifel, W. (2008). Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members. Applied and Environmental Microbiology. [Link]

-

Kim, M., Kim, H., & Lee, J. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. PMC - NIH. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

GARDP Revive. Lipinski's Rule of 5. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

PubMed. The impact of early ADME profiling on drug discovery and development strategy. [Link]

-

Greenstone Biosciences. CARTOX (hERG Toxicity Assay). [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

GenEvolutioN. Ames Test: the gold standard for mutagenicity screening. [Link]

-

World Health Organization. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Twarużek, M., et al. The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

-

ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. [Link]

-

Aurora Biomed. Screening of Natural Compounds for Pharmaceuticals. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]

-

Cyprotex. Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

-

Creative Bioarray. hERG Safety Assay. [Link]

-

Lecture Notes. lipinski rule of five. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Taylor & Francis Online. A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

-

Charles River Laboratories. Ames Test. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 10. Lipinski Rule of Five [scfbio-iitd.res.in]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. woah.org [woah.org]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]

- 20. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. criver.com [criver.com]

- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. greenstonebio.com [greenstonebio.com]

- 24. creative-bioarray.com [creative-bioarray.com]

A Senior Application Scientist's Guide to the Discovery of Novel Bioactive Quinoline Scaffolds

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy and Future Promise of the Quinoline Scaffold

From the perspective of a scientist deep in the trenches of drug discovery, certain molecular frameworks consistently prove their worth. The quinoline scaffold is a prime example of such a "privileged structure" in medicinal chemistry.[1][2] This nitrogen-containing heterocyclic aromatic compound, characterized by a benzene ring fused to a pyridine ring, is not merely an academic curiosity; it is the foundational core of numerous natural products and life-saving synthetic drugs.[2][3][4][5] Its legacy is cemented by iconic therapeutics like the antimalarial chloroquine and the anti-cancer agent camptothecin.[1][6]

The true power of the quinoline scaffold lies in its synthetic versatility, which allows for the generation of vast libraries of structurally diverse derivatives.[2] This guide eschews a simple recitation of facts. Instead, it offers a strategic overview of the integrated workflow—from rational synthesis to computational screening and mechanistic validation—that underpins the modern discovery of novel, bioactive quinoline-based compounds. We will explore the causality behind our experimental choices, grounding our methods in the principles of scientific integrity and validated protocols.

Part 1: The Forge - Modern Strategies for Synthesizing and Functionalizing the Quinoline Core

The journey to a novel bioactive compound begins with the ability to create and modify the core scaffold with precision and efficiency. While classical methods like the Skraup, Friedländer, and Doebner-von Miller syntheses remain foundational, contemporary drug discovery demands more sophisticated and versatile approaches.[4]

Causality in Synthesis: Why We Move Beyond Classical Methods

Classical syntheses often require harsh conditions, offer limited substrate scope, and can produce low yields, hindering the rapid generation of diverse compound libraries.[7] The modern imperative is to access novel chemical space efficiently. This has driven the adoption of strategies like transition-metal-catalyzed C-H functionalization. This approach is transformative because it allows for the direct modification of the quinoline core without pre-functionalization, offering superior atom economy and enabling the introduction of diverse functional groups at specific positions.[7][8][9] The choice of catalyst and directing groups is critical, as it dictates the regioselectivity of the reaction, allowing us to precisely tailor the scaffold's pharmacological profile.[9]

Furthermore, the principles of green chemistry are now integral to our workflow. Techniques such as microwave-assisted and ultrasound-irradiated synthesis offer dramatically reduced reaction times and often lead to higher yields compared to conventional heating methods, accelerating the entire discovery pipeline.[10][11][12][13]

Workflow Visualization: Modern Quinoline Functionalization

The following diagram illustrates a generalized workflow for creating a library of novel quinoline derivatives using modern synthetic techniques, priming them for biological evaluation.

Caption: A generalized workflow for modern quinoline synthesis and functionalization.

Part 2: The Discovery Engine - Integrating Computational Design and High-Throughput Screening

With a robust synthetic strategy in place, the next challenge is to efficiently identify which of the thousands of potential derivatives possess the desired biological activity. A brute-force approach is both time-consuming and cost-prohibitive. Therefore, we employ a synergistic workflow that combines computational pre-screening with high-throughput experimental validation.

In Silico First: Rational Prioritization with Computational Chemistry

Before committing to costly synthesis and screening, we leverage computational tools to predict the potential of virtual compounds. This is a critical step for triaging candidates and focusing resources.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical descriptions that correlate a compound's chemical structure with its biological activity.[14][15] By building a QSAR model from a known set of active and inactive quinoline analogs, we can predict the activity of new, unsynthesized designs.[15][16][17]

-

Molecular Docking: This technique simulates the binding of a ligand (our quinoline derivative) to the active site of a target protein.[18][19] The resulting "docking score" provides an estimate of binding affinity, helping us to prioritize compounds that are most likely to interact with the biological target of interest.[18]

-

ADMET Prediction: A compound's failure in clinical trials is often due to poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties early, allowing us to filter out compounds with low drug-likeness or potential toxicity concerns before they are ever synthesized.[14][20]

Workflow Visualization: Integrated Computational & HTS Funnel

This diagram illustrates how computational methods act as a filter to enrich the pool of candidates for experimental screening.

Caption: The integrated discovery funnel from virtual library to lead optimization.

Experimental Protocol: High-Throughput Cell Viability Screening (MTT Assay)

This protocol describes a foundational HTS assay to identify quinoline derivatives with cytotoxic effects against a cancer cell line, a common starting point for anticancer drug discovery.[21]

Objective: To assess the metabolic activity of a human cancer cell line (e.g., MCF-7) after treatment with compounds from a quinoline library, as an indicator of cell viability.[21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[21]

Materials:

-

Quinoline compound library (10 mM stocks in DMSO)

-

MCF-7 human breast cancer cell line

-

DMEM media with 10% FBS and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette, microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Perform serial dilutions of the quinoline library compounds in culture media to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).

-

Self-Validation/Controls: On each plate, include:

-

Negative Control (100% Viability): Wells with cells treated with media containing 0.1% DMSO (vehicle control).

-

Positive Control (0% Viability): Wells with cells treated with a known cytotoxic agent (e.g., 100 µM Doxorubicin).

-

Blank: Wells with media only (no cells) to measure background absorbance.

-

-

Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds or controls.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully aspirate the media from all wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = [(Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

-

Plot % Viability vs. Log[Compound Concentration] and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Trustworthiness Check: A robust assay should have a Z'-factor > 0.5, calculated from the positive and negative controls, indicating good separation between the signals and suitability for HTS.

-

Part 3: From Hit to Lead - Elucidating Mechanism and Defining Structure-Activity Relationships

Identifying a "hit" in a primary screen is just the beginning. The subsequent phase focuses on understanding how the compound works (Mechanism of Action, MoA) and which parts of its structure are critical for its activity (Structure-Activity Relationship, SAR).

Mechanism of Action: The Classic Case of Antimalarial Quinolines

The quinoline antimalarials provide a textbook example of a well-elucidated MoA. The Plasmodium parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[22][23] The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin.[24][25]

Quinoline drugs like chloroquine are weak bases that accumulate in the acidic food vacuole.[22] There, they are proposed to act by capping the growing hemozoin crystal, preventing further polymerization.[25] This leads to a buildup of toxic free heme, which kills the parasite.[22][24] This targeted mechanism explains their selective toxicity.

Mechanism Visualization: The Heme Detoxification Pathway

Caption: Mechanism of action for quinoline antimalarials in the parasite food vacuole.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization. By systematically synthesizing analogs and measuring their activity, we can deduce the structural requirements for potency. The 4-aminoquinolines are a perfect case study.[26]

Table 1: Key Structure-Activity Relationships for 4-Aminoquinoline Antimalarials

| Position/Feature | Required Modification | Effect on Antimalarial Activity | Rationale/Causality |

| C7 | An electron-withdrawing group (e.g., -Cl) | Essential for high activity .[26] Removal or replacement with an electron-donating group abolishes activity. | Modifies the electron density of the quinoline ring, which is crucial for intercalation with heme and inhibiting polymerization. |

| C4-Amino Group | Basic secondary or tertiary amine | Essential . The nitrogen atom is critical for activity. | The basicity allows the molecule to accumulate in the acidic parasite food vacuole via pH trapping.[22] |

| Alkyl Side Chain | Flexible chain of 4-5 carbons between nitrogens | Optimal length is critical . Shortening or lengthening the chain reduces activity. | The specific length provides the correct spatial orientation for the terminal amine to interact with its target, likely heme or the polymerase enzyme. |

| C2, C3, C5, C6 | Generally unsubstituted | Substitution often leads to a decrease or loss of activity.[26] | Steric hindrance at these positions can prevent the planar quinoline ring from effectively binding to its target. |

This systematic analysis allows medicinal chemists to rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, transforming a simple "hit" into a viable drug candidate.

Conclusion

The discovery of novel bioactive quinoline scaffolds is a highly integrated, multi-disciplinary endeavor. It has evolved far beyond serendipity, now relying on a logical progression from rational synthetic design and predictive computational modeling to high-throughput biological validation and meticulous mechanistic study. By understanding the causality behind each experimental and computational choice—from selecting a specific catalytic system to designing a self-validating screening assay—we can navigate the vast chemical space of quinoline derivatives with greater precision and purpose. The principles and workflows outlined in this guide represent a robust framework for unlocking the full therapeutic potential of this remarkable and enduring pharmacological scaffold.

References

-

Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.

-

Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Muscia, K. C., et al. (2013). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

-

Sharma, P., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y., et al. (2023). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Molecules. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Melaku, Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Musial, A., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]

-

Jain, S., et al. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry. [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

-

Butnariu, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Butnariu, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Semantic Scholar. [Link]

-

Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. [Link]

-

Kumar, A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

-

Rashki, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

-

Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

-

Al-fatlawi, A. A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal. [Link]

-

Le, T., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

-

Sharma, P., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Kantevari, S., & Chary, M. V. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

-

Al-Ostath, R. A., et al. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. ResearchGate. [Link]

-

El-Malah, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

-

Gunes, H., & Doymaz, F. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Gunes, H., & Doymaz, F. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. NIH. [Link]

-

PurushothamKN1. (n.d.). SAR of Quinolines.pptx. Slideshare. [Link]

-

de Oliveira, R. B., et al. (2024). Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. MDPI. [Link]

-

ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

-

Jain, S., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

-

ResearchGate. (n.d.). Examples of natural products and approved drugs with a quinoline ring system. ResearchGate. [Link]

-

Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]

-

ResearchGate. (n.d.). Some examples of quinoline-based approved drugs. ResearchGate. [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. [Link]

-

Al-Suhaimi, K. S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

King, O., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

-

Zhang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

Sources

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.co.za [journals.co.za]

- 24. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 25. pnas.org [pnas.org]

- 26. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Foreword: Navigating the Unknowns of Novel Chemical Entities

In the landscape of drug discovery and chemical safety assessment, researchers are frequently confronted with novel chemical entities for which there is a paucity of empirical data. 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is one such molecule. A survey of the public chemical databases reveals some ambiguity in its precise structure, with some sources referring to the dihydroquinoline core while others imply a fully aromatic quinoline system. For the purposes of this guide, we will proceed with the dihydroquinoline structure (CAS 731833-60-6), as the ethanone substituent is more stable on a saturated nitrogen. This guide serves as a comprehensive workflow, a roadmap for the modern researcher to computationally characterize such a molecule from the ground up.

The power of in silico modeling lies in its ability to forecast a molecule's properties and biological interactions before a physical sample is ever synthesized, saving invaluable time and resources.[1][2][3][4] This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will begin by establishing the fundamental physicochemical identity of our target molecule, then move to predict its potential biological activities, and finally, assess its likely safety profile through absorption, distribution, metabolism, excretion, and toxicity (ADMET) modeling. Each step is designed to be a self-validating system, where the rationale behind the choice of computational tools and methodologies is as important as the results themselves.

Part 1: Foundational Analysis: Structure and Physicochemical Profile

Before we can predict what a molecule does, we must first understand what it is. This initial phase focuses on defining the structural and physicochemical properties of this compound, as these characteristics govern its behavior in biological systems.[5]

Molecular Representation and Descriptor Calculation

The first step in any computational chemistry workflow is to obtain an accurate, machine-readable representation of the molecule. For our target compound, this begins with its SMILES (Simplified Molecular-Input Line-Entry System) string, which is then converted into a 3D structure.

-

Obtain SMILES String: The canonical SMILES for 2-chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is CC1=CC2=C(C=C1)N(C(=O)CCl)C(C)(C)CC2C.

-

2D to 3D Conversion: Utilize a computational chemistry software package (e.g., open-source tools like RDKit or commercial software) to convert the 1D SMILES string into an initial 3D conformation.

-

Energy Minimization: The initial 3D structure is a rough approximation. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to arrive at a low-energy, stable conformation. This step is critical for the accuracy of subsequent 3D descriptor calculations.